(R)-tropic acid
CAS No.: 17126-67-9
Cat. No.: VC21036813
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17126-67-9 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | (2R)-3-hydroxy-2-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 |
Standard InChI Key | JACRWUWPXAESPB-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](CO)C(=O)O |
SMILES | C1=CC=C(C=C1)C(CO)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(CO)C(=O)O |
Melting Point | 118.0 °C |
Introduction
Chemical Structure and Properties
Chemical Identity and Structure
(R)-tropic acid is characterized by its chiral center and specific stereochemical configuration. The molecule contains a phenyl group attached to a chiral carbon, which also bears a hydroxymethyl group and a carboxylic acid moiety. This structure gives the compound its unique properties and reactivity patterns.
The chemical identity of (R)-tropic acid is defined by several key parameters:
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₀O₃ |
Molecular Weight | 166.17 g/mol |
CAS Number | 17126-67-9 |
IUPAC Name | (2R)-3-hydroxy-2-phenylpropanoic acid |
InChI | InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 |
InChIKey | JACRWUWPXAESPB-QMMMGPOBSA-N |
SMILES | C1=CC=C(C=C1)C@HC(=O)O |
The "R" configuration indicates the specific spatial arrangement of substituents around the chiral carbon according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its enantiomer, (S)-tropic acid .
Physical and Chemical Properties
(R)-tropic acid exhibits distinctive physical and chemical properties that affect its handling, storage, and applications. These properties are summarized in the following table:
Property | Description |
---|---|
Physical Appearance | White to light brown solid |
Melting Point | >120°C (decomposition) |
Solubility | Sparingly soluble in acetone and DMSO; slightly soluble in methanol |
Recommended Storage | 2-8°C |
Optical Rotation | Positive ([α]D is positive; hence the alternative name (+)-tropic acid) |
pKa | Similar to racemic tropic acid (approximately 3.53 at 25°C) |
The melting point of the pure (R)-enantiomer differs from that of the racemic mixture (DL-tropic acid), which melts at 116-118°C, as is typical for enantiomerically pure compounds compared to their racemic counterparts .
Spectroscopic Characteristics
Spectroscopic methods are essential for identifying and characterizing (R)-tropic acid. While specific spectral data for (R)-tropic acid is limited in the literature, its structure would exhibit characteristic patterns in various spectroscopic analyses:
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum would display signals for aromatic protons (7-8 ppm), the chiral proton (3-4 ppm), the hydroxymethyl group (3.5-4.0 ppm), and the carboxylic acid proton (10-12 ppm).
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Infrared (IR) Spectroscopy: This would reveal characteristic absorption bands for the O-H stretching of both the hydroxyl and carboxylic acid groups (3200-3500 cm⁻¹), C=O stretching of the carboxylic acid (1700-1725 cm⁻¹), and signals associated with the aromatic ring (1450-1600 cm⁻¹).
The optical rotation provides a crucial means of distinguishing (R)-tropic acid from its (S)-enantiomer and the racemic mixture, as each exhibits distinct behavior when interacting with plane-polarized light .
Synthesis and Production Methods
Conventional Synthetic Routes
Several synthetic approaches have been developed for producing tropic acid, with additional steps required to obtain the enantiomerically pure (R)-isomer. The most notable methods include:
Ivanov Reaction
The Ivanov reaction represents a classical approach to synthesizing tropic acid, involving the reaction between phenylacetic acid and formaldehyde. In this method:
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The dianion of phenylacetic acid is formed using a Grignard reagent, typically isopropyl magnesium chloride
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This dianion reacts with formaldehyde to form the magnesium salt of tropic acid
This approach generally produces racemic tropic acid, requiring additional resolution steps to obtain the pure (R)-enantiomer.
Alternative Synthetic Pathways
Other methods for synthesizing the basic tropic acid structure include:
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Starting from acetophenone, which can undergo various transformations to yield the tropic acid scaffold
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Multi-step processes involving esterification of phenylacetic acid, condensation with alkyl formates, reduction, and saponification
The US Patent 2716650A describes an improved process for producing tropic acid that can be carried out essentially in one operation. This method involves:
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Activating magnesium turnings for a Grignard reaction
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Adding arylacetic acid salt and an alkyl halide
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Treating the resulting mixture with formaldehyde (often using polymerized forms like paraformaldehyde)
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Hydrolyzing with water and dilute acid
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Purification through extraction with sodium carbonate solution
The patent notes that this approach has advantages over previous processes that required multiple steps and isolation of intermediates.
Stereoselective Synthesis
Obtaining enantiomerically pure (R)-tropic acid requires either resolution of the racemic mixture or direct stereoselective synthesis. Several approaches have been reported:
Resolution Methods
Traditional resolution methods involve forming diastereomeric salts with chiral amines, which can then be separated based on their different physical properties. Once separated, the desired enantiomer can be liberated from the salt.
Asymmetric Synthesis
Recent advances in asymmetric synthesis have enabled more direct routes to (R)-tropic acid:
A 2024 study reported a successful dynamic kinetic resolution (DKR) with high enantioselectivity under non-aqueous bi-phasic conditions. This method involved:
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Asymmetric hydrolysis of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone)
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Use of a chiral quaternary ammonium phase-transfer catalyst
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A strongly basic anion exchange resin as the hydroxide ion donor
This method produced tropic acid with good yield and high enantioselectivity (81% ee) .
Enzymatic Approaches
Biocatalytic methods offer another approach to obtaining enantiomerically pure (R)-tropic acid:
Enzymatic kinetic resolution of racemic tropic acid esters has been reported using Candida antarctica lipase B. While initial attempts at enzymatic hydrolysis of racemic 3-phenyl-2-oxetanone were unsuccessful due to the compound's instability in phosphate buffer, better results were achieved with more stable esters such as butyl tropanoate .
These enzymatic approaches leverage the inherent selectivity of enzymes for specific stereochemical configurations, potentially offering more environmentally friendly routes to (R)-tropic acid.
Biological Significance
Natural Occurrence
(R)-tropic acid has been identified in several plant species, indicating its role in natural biochemical processes. According to documented sources, it has been found in:
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Mandragora autumnalis (autumn mandrake)
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Panax ginseng (Korean ginseng)
These plants are members of families known for producing bioactive compounds, including various alkaloids with medicinal properties. The presence of (R)-tropic acid in these species suggests its involvement in specific metabolic pathways.
Role in Alkaloid Formation
(R)-tropic acid plays a crucial role as a precursor in the synthesis of important alkaloids, particularly those in the tropane family. These include:
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Atropine - a racemic mixture of hyoscyamine, used medicinally as an anticholinergic agent
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Hyoscyamine - the levorotatory form of atropine with similar properties but higher potency
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Scopolamine - a related alkaloid with additional anticholinergic effects and antiemetic properties
These alkaloids have significant pharmacological effects, primarily as anticholinergic agents that block the action of acetylcholine in the parasympathetic nervous system .
Applications and Utilization
Pharmaceutical Applications
The primary importance of (R)-tropic acid lies in its applications in pharmaceutical chemistry. Its key applications include:
Precursor in Alkaloid Synthesis
(R)-tropic acid serves as a crucial building block in the synthesis of tropane alkaloids, which have significant medical applications:
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Atropine: Used in ophthalmology for pupil dilation, as an antidote for certain poisonings, and as a treatment for bradycardia
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Hyoscyamine: Employed as an anticholinergic and antispasmodic agent
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Scopolamine: Used to prevent motion sickness and as a preoperative medication
The structure of (R)-tropic acid, with its specific stereochemistry, contributes to the final configuration and activity of these complex molecules .
Quality Control and Reference Standards
(R)-tropic acid is also important in pharmaceutical quality control processes. It is listed as a specific impurity in several pharmaceutical substances:
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Atropine EP Impurity C (R-Isomer)
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Hyoscine Butylbromide EP Impurity B
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Ipratropium Bromide EP Impurity C
Its identification and quantification in these contexts are essential for ensuring the purity and safety of pharmaceutical products.
Research Applications
In research settings, (R)-tropic acid serves various purposes:
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As a model compound for studying stereoselective reactions and developing new synthetic methodologies
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In investigations of biosynthetic pathways in medicinal plants
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For exploring structure-activity relationships in anticholinergic compounds
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As a tool for understanding chiral recognition in biological systems
The ongoing research interest in (R)-tropic acid is evident from recent publications, such as the 2024 study on hydrolytic dynamic kinetic resolution mentioned earlier .
Analytical Applications
In analytical chemistry, (R)-tropic acid has utility as:
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A chiral reference standard for method development
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A model compound for developing stereoselective analytical techniques
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A marker compound in plant extract analysis
These applications highlight the diverse utility of (R)-tropic acid beyond its role as a synthetic precursor.
Related Compounds and Derivatives
Relationship to (S)-Tropic Acid
(R)-tropic acid and (S)-tropic acid are enantiomers, sharing the same chemical formula and connectivity but differing in their three-dimensional arrangement. Key differences include:
Property | (R)-Tropic Acid | (S)-Tropic Acid |
---|---|---|
Optical Rotation | Positive (dextrorotatory) | Negative (levorotatory) |
Alternative Name | (+)-Tropic acid | (-)-Tropic acid |
Natural Role | Less common in alkaloids | More common component of natural alkaloids |
Melting Point | 107°C | 126-128°C |
Specific Rotation | [α]20D +70° (c = 0.5, H2O) | [α]20D -70° (c = 0.5, H2O) |
The relationship between these enantiomers is important in understanding the stereochemistry of related alkaloids and their biosynthesis .
Racemic Tropic Acid
Racemic tropic acid (DL-tropic acid) is an equimolar mixture of (R)-tropic acid and (S)-tropic acid. Its properties differ from either pure enantiomer:
Property | DL-Tropic Acid |
---|---|
CAS Number | 552-63-6 |
Melting Point | 116-118°C |
Crystal Form | Needle-like (from water) or plate-like (from benzene) |
Optical Activity | None (racemic mixture) |
Water Solubility | 20 g/L at 20°C |
Racemic tropic acid is often the initial product of many synthetic routes, requiring additional resolution steps if a single enantiomer is desired .
Structural Analogs and Derivatives
Several compounds are structurally related to (R)-tropic acid:
Compound | Relationship to (R)-Tropic Acid | Distinguishing Features |
---|---|---|
(S)-Hydratropic acid | Functionally related | Lacks the hydroxyl group |
Atropic acid | Structural derivative | Contains a double bond; optically inactive |
(R)-D-Phenyllactic acid | Biosynthetic precursor | Intermediate in biosynthetic pathway |
3-Phenyl-2-oxetanone | Cyclic derivative | Tropic acid β-lactone; precursor in some syntheses |
Understanding these relationships provides context for the chemical behavior and reactivity of (R)-tropic acid within the broader family of structurally related compounds .
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of (R)-tropic acid, particularly in complex mixtures:
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High-Performance Liquid Chromatography (HPLC): Often employing chiral stationary phases to separate (R)-tropic acid from its enantiomer and other related compounds. This technique is particularly valuable for quality control in pharmaceutical applications.
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Gas Chromatography (GC): While requiring derivatization due to the compound's polarity, GC has been noted as "particularly useful for isolating pure configurational forms of a given terpenoid from mixtures produced by synthesis" .
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Thin-Layer Chromatography (TLC): Useful for rapid screening and monitoring reactions involving (R)-tropic acid.
Spectroscopic Identification
Various spectroscopic methods can be used to identify and characterize (R)-tropic acid:
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Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the aromatic, hydroxymethyl, and carboxylic acid groups.
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Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the functional groups present in the molecule.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the structure.
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